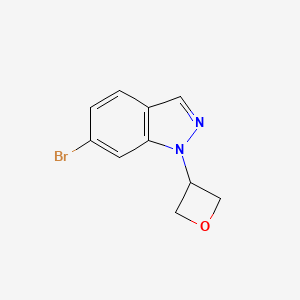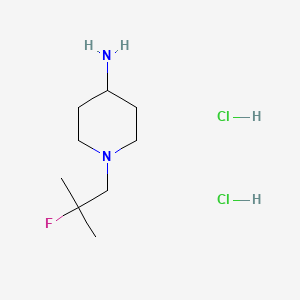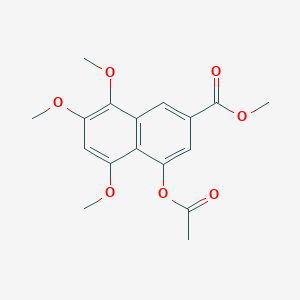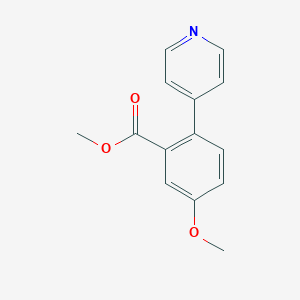![molecular formula C18H16O5 B13926987 [2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid CAS No. 88598-78-1](/img/structure/B13926987.png)
[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is an organic compound characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid typically involves the coupling of an aryl halide with an arylboronic acid through a Suzuki reaction. This reaction is catalyzed by palladium in a basic environment, often using potassium carbonate as a base and tetra-butylammonium bromide as a phase-transfer catalyst . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction while maintaining high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler structure with two benzene rings connected by a single bond.
2,2’-Bis(2-oxidobenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl: A related compound with additional functional groups.
Benzidine-based azo dyes: Compounds with similar biphenyl structures used in dye production.
Uniqueness
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
88598-78-1 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C18H16O5/c1-18(16(20)21,17(22)23)11-15(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
LRZSUVXLJFBPNB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


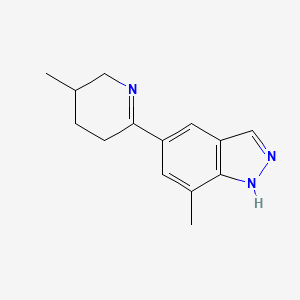




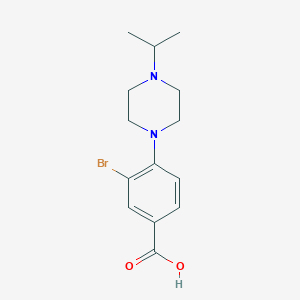
![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)

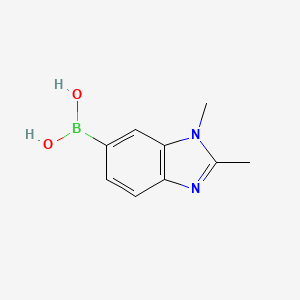
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
